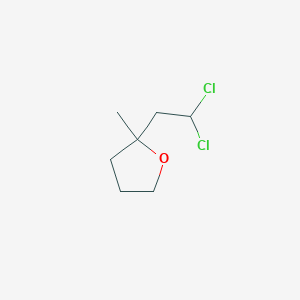
2-(2,2-Dichloroethyl)-2-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dichloroethyl)-2-methyloxolane is an organic compound with a unique structure that includes both dichloroethyl and methyloxolane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)-2-methyloxolane typically involves the reaction of 2,2-dichloroethanol with a suitable oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxolane ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product that meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dichloroethyl)-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxolanes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted oxolanes, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(2,2-Dichloroethyl)-2-methyloxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2,2-Dichloroethyl)-2-methyloxolane involves its interaction with specific molecular targets. The dichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxolane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloroethyl methyl ether: Similar in structure but with a methoxy group instead of an oxolane ring.
Bis(chloroethyl) ether: Contains two chloroethyl groups but lacks the oxolane ring.
2,2,2-Trichloroethanol: Contains three chlorine atoms and an alcohol group, differing significantly in structure and properties.
Uniqueness
2-(2,2-Dichloroethyl)-2-methyloxolane is unique due to the presence of both dichloroethyl and oxolane groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110812-44-7 |
|---|---|
Formule moléculaire |
C7H12Cl2O |
Poids moléculaire |
183.07 g/mol |
Nom IUPAC |
2-(2,2-dichloroethyl)-2-methyloxolane |
InChI |
InChI=1S/C7H12Cl2O/c1-7(5-6(8)9)3-2-4-10-7/h6H,2-5H2,1H3 |
Clé InChI |
FKHGFTGZJLWECK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCO1)CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
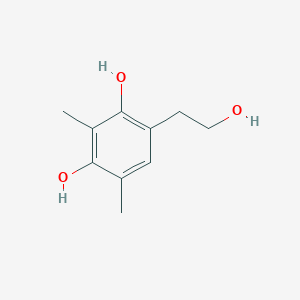
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
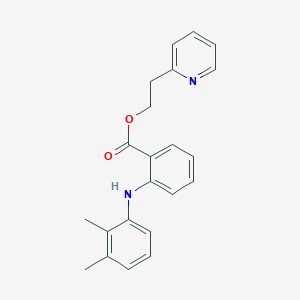
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
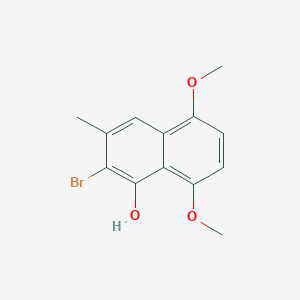

![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)

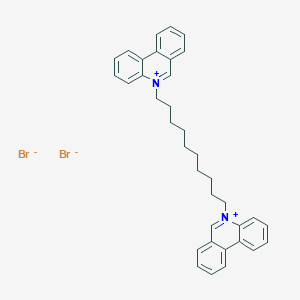
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)
![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
